Butetamate citrate
Overview
Description
Butetamate citrate, also known as this compound, is a useful research compound. Its molecular formula is C22H33NO9 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >68.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitussive Drug Adverse Effects : Butamirate citrate, an antitussive drug, can have central nervous system adverse effects, including cervical dystonia. This effect was observed in a patient after their first dose of butamirate citrate, which improved after treatment with biperiden (Bayram et al., 2013).
Pharmacological Effects of Butein : Though not directly related to Butetamate citrate, butein is a chalcone polyphenol with various biological properties, such as antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. Butein acts on multiple molecular targets, including nuclear factor-κB (Padmavathi et al., 2017).
Analgesic and Respiratory Effects of Butorphanol : Butorphanol tartrate, an analgesic drug, shows significant analgesia in thermal tests but not in mechanical pressure thresholds in sheep. It also does not affect respiratory blood gas tensions at certain doses (Waterman et al., 1991).
Ocular Hypotensive Effect of Butaprost : The prostanoid EP2 receptor agonist butaprost can lower intraocular pressure by increasing uveoscleral outflow, with physiological and morphologic evidence supporting this effect (Nilsson et al., 2006).
Butamyrate Citrate in Cough Syrups : Butamyrate citrate is analyzed in cough syrups through derivative spectrophotometry and high-performance liquid chromatography. The study provides methods for determining butamyrate citrate concentration in pharmaceutical products (Malliou et al., 2003).
Butyrate in Colitis and Cancer : Butyrate, another related compound, has been studied for its role in treating colitis and protecting against colon cancer. It induces differentiation, apoptosis, and controls cell growth (D’Argenio et al., 1996).
Butyric Acid and Its Derivatives in Treatment : Butyric acid and its derivatives are considered for treating colorectal cancer and hemoglobinopathies, showing multiple biological effects including gene expression regulation and induction of cell differentiation (Pouillart, 1998).
Mechanism of Action
Target of Action
Butetamate citrate, also known as butamirate, primarily targets the cough center in the medulla oblongata . This region of the brain is responsible for the cough reflex, and by acting on this target, this compound can suppress the urge to cough .
Mode of Action
This compound interacts with its target by binding to the dextromethorphan-binding site in the brain with high affinity . This interaction inhibits the cough reflex, thereby acting as a cough suppressant .
Biochemical Pathways
It is known that the compound is chemically related to oxeladin and pentoxyverine , which are also cough suppressants
Pharmacokinetics
It is known that the compound has aprotein binding of 98% and an elimination half-life of 6 hours . Additionally, 90% of the drug is excreted renally . These properties suggest that this compound has good bioavailability and is efficiently removed from the body.
Result of Action
The primary result of this compound’s action is the suppression of the cough reflex . By inhibiting the cough center in the medulla oblongata, the compound reduces the urge to cough, providing relief for individuals suffering from a persistent cough .
Biochemical Analysis
Biochemical Properties
Butetamate citrate interacts with various enzymes and proteins in the body to exert its effects. It is known to have antispasmodic properties, which suggests that it may interact with enzymes and proteins involved in muscle contraction and relaxation
Cellular Effects
This compound influences cell function primarily through its antispasmodic and bronchodilator effects It may impact cell signaling pathways related to muscle contraction, potentially influencing gene expression and cellular metabolism in these cells
Molecular Mechanism
It is known to exert antispasmodic, bronchodilator, and anticholinergic effects , which suggest that it may interact with biomolecules involved in muscle contraction and relaxation, airway dilation, and neurotransmission
Metabolic Pathways
It is likely that this compound interacts with enzymes and cofactors involved in muscle contraction and relaxation, given its antispasmodic properties
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNURWKSPYZZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930276 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>68.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13900-12-4, 3639-12-1 | |
Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butetamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butethamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Convenil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTETAMATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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